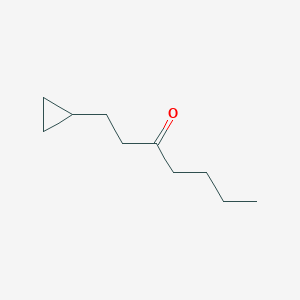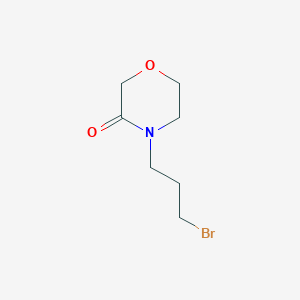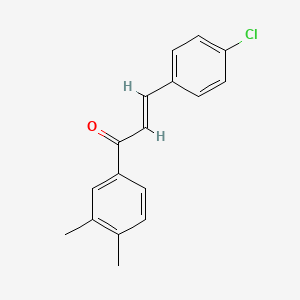![molecular formula C8H14N2O4 B6355187 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one CAS No. 1536799-96-8](/img/structure/B6355187.png)
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one (4-HEMO) is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of medical conditions. 4-HEMO is an organic compound with a cyclic structure, consisting of a morpholine ring with a hydroxyl group attached to the nitrogen atom. It is a derivative of morpholine, an alkaloid found in plants and animals. 4-HEMO has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
Mechanism of Action
The exact mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is not yet fully understood. However, it is believed to work by modulating the activity of various enzymes and receptors. For example, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have a variety of biochemical and physiological effects. In animal models, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to reduce inflammation and reduce the activity of certain enzymes involved in inflammation. It has also been shown to modulate the activity of various receptors, including serotonin, dopamine, and opioid receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have anti-cancer effects and to reduce the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, and it is not very soluble in water.
Future Directions
There are several potential future directions for the research and development of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one. One potential direction is to further investigate the biochemical and physiological effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one in animal models. In addition, further research could be conducted to investigate the potential therapeutic applications of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one, such as its use in treating metabolic and neurological disorders, inflammation, and cancer. Further research could also be conducted to investigate the mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop new methods for its synthesis. Finally, further research could be conducted to investigate the potential side effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop methods for its safe and effective use.
Synthesis Methods
The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is a multi-step process starting with the conversion of morpholine to its nitrile form. This is followed by the addition of a hydroxyl group to the nitrogen atom of the nitrile, resulting in the formation of the 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one molecule. The final step involves the removal of the nitrile group, resulting in the desired product. The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one can be achieved in a variety of ways, including the use of chemical reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
Scientific Research Applications
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, as well as being able to modulate the activity of various enzymes and receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-oxomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-9-7(12)5-10-2-4-14-6-8(10)13/h11H,1-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWQIKHJLPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)


![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)




![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)